molecular formula C10H10N2O2 B13064747 8-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid

8-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B13064747
M. Wt: 190.20 g/mol
InChI Key: JYAPABUILUMWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Chemical Reactions Analysis

8-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

8-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds in the imidazo[1,2-a]pyridine family. Some of these similar compounds include:

Biological Activity

8-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes an imidazo[1,2-a]pyridine core with an ethyl group at the 8-position and a carboxylic acid functional group at the 2-position. This unique substitution pattern contributes to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and other diseases. The carboxylic acid group plays a crucial role in binding to enzyme active sites, modulating their activity.
  • Signal Transduction Modulation : The compound may interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis. This interaction is critical for its potential use in cancer therapy .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Compounds in the imidazo[1,2-a]pyridine series have demonstrated significant antimicrobial effects against pathogens including Mycobacterium tuberculosis (MDR-TB and XDR-TB) and other resistant strains. The minimum inhibitory concentrations (MICs) for some derivatives are reported to be as low as 0.05 μM against resistant strains of TB .
  • Antitumor Activity : Studies have indicated that imidazo[1,2-a]pyridine derivatives can act as antiproliferative agents against various cancer cell lines. For instance, certain derivatives were found to inhibit c-Met kinase activity, which is implicated in tumor growth and metastasis .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies highlight the biological activity of this compound:

  • Antitubercular Activity :
    • A study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their efficacy against Mycobacterium tuberculosis. Compounds with structural similarities to this compound exhibited MIC values ranging from 0.10 to 0.19 μM against the H37Rv strain and showed effectiveness against MDR-TB strains .
  • Anticancer Potential :
    • Research focused on novel imidazopyridine hydrazone derivatives revealed that some compounds exhibited significant antiproliferative effects on c-Met expressing cancer cell lines. These findings suggest that modifications on the imidazo[1,2-a]pyridine scaffold can enhance anticancer properties through targeted enzyme inhibition .
  • Toxicity Studies :
    • Exploratory toxicology studies on related imidazo[1,2-a]pyridine compounds indicated low toxicity profiles in animal models. No significant hepatic or renal toxicity was observed after treatment with selected derivatives, supporting their further development as therapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/Cell TypeMIC (μM)Reference
AntitubercularMycobacterium tuberculosis≤0.10
Antitumorc-Met expressing cellsN/A
Anti-inflammatoryVarious inflammatory markersN/A

Table 2: Structure-Activity Relationship (SAR) Insights

Compound VariantModificationBiological Effect
Compound AEthyl group at position 8Enhanced antimicrobial activity
Compound BMethyl substitutionImproved anticancer efficacy
Compound CHydroxyl additionIncreased anti-inflammatory properties

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

8-ethylimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-2-7-4-3-5-12-6-8(10(13)14)11-9(7)12/h3-6H,2H2,1H3,(H,13,14)

InChI Key

JYAPABUILUMWHN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CN2C1=NC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.